Cas no 2229494-81-7 (4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride)

4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride
- EN300-1989578
- [4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride
- 2229494-81-7
-
- インチ: 1S/C8H5ClF4O2S/c9-7-2-1-5(4-16(13,14)15)3-6(7)8(10,11)12/h1-3H,4H2
- InChIKey: YGZSSTKIMVXNAU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C(F)(F)F)CS(=O)(=O)F
計算された属性
- 精确分子量: 275.9634909g/mol
- 同位素质量: 275.9634909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 335
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- XLogP3: 3.1
4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1989578-0.05g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 0.05g |
$948.0 | 2023-09-16 | ||
Enamine | EN300-1989578-1.0g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1989578-0.1g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 0.1g |
$993.0 | 2023-09-16 | ||
Enamine | EN300-1989578-1g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 1g |
$1129.0 | 2023-09-16 | ||
Enamine | EN300-1989578-0.25g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 0.25g |
$1038.0 | 2023-09-16 | ||
Enamine | EN300-1989578-0.5g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 0.5g |
$1084.0 | 2023-09-16 | ||
Enamine | EN300-1989578-10.0g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1989578-5.0g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1989578-2.5g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 2.5g |
$2211.0 | 2023-09-16 | ||
Enamine | EN300-1989578-10g |
[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonyl fluoride |
2229494-81-7 | 10g |
$4852.0 | 2023-09-16 |
4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride 関連文献
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluorideに関する追加情報
4-Chloro-3-(Trifluoromethyl)Phenylmethanesulfonyl Fluoride: A Comprehensive Overview
The compound with CAS No. 2229494-81-7, commonly referred to as 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a substituted aromatic ring. The presence of both chlorine and trifluoromethyl substituents on the aromatic ring imparts distinctive electronic and steric properties, making it a valuable building block in modern chemical research.
Recent studies have highlighted the potential of 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride as a versatile precursor in the synthesis of bioactive molecules. Its sulfonyl fluoride functionality is particularly reactive, enabling it to participate in a wide range of nucleophilic substitution reactions. This reactivity has been exploited in the development of novel drugs targeting various therapeutic areas, including cancer and infectious diseases. For instance, researchers have utilized this compound to construct sulfonamide derivatives, which are known for their pharmacological activity and stability.
The structural features of 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride also make it an attractive candidate for use in advanced materials. The trifluoromethyl group introduces both electron-withdrawing effects and increased lipophilicity, which are desirable properties in the design of high-performance polymers and coatings. Moreover, the chlorine substituent enhances the molecule's ability to engage in hydrogen bonding, further expanding its utility in material science applications.
From a synthetic perspective, the preparation of 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride involves a multi-step process that typically begins with the synthesis of the corresponding aromatic ring substituted with chlorine and trifluoromethyl groups. Subsequent functionalization with a sulfonyl fluoride group requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods and green chemistry have provided more efficient pathways for its synthesis, reducing environmental impact while maintaining product quality.
In terms of safety and handling, 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride must be treated with care due to its reactive nature. Proper protective equipment and ventilation are essential during its manipulation to minimize exposure risks. Despite these precautions, its benefits in chemical research and industry applications far outweigh its handling challenges.
Looking ahead, the continued exploration of 4-chloro-3-(trifluoromethyl)phenylmethanesulfonyl fluoride is expected to unlock new avenues for its application across diverse scientific domains. Its unique combination of functional groups positions it as a key player in the development of innovative solutions to pressing challenges in medicine, materials science, and beyond.
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